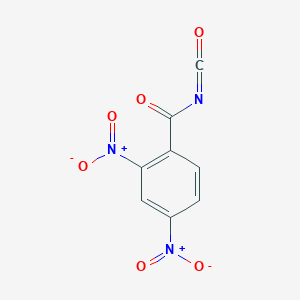

2,4-Dinitrobenzoyl isocyanate

Description

Structural Classification and Electrophilicity of Acyl Isocyanates

Acyl isocyanates can be broadly classified based on the nature of the "R" group attached to the acyl function. This "R" group can be aliphatic, aromatic, or heterocyclic. The electronic properties of this R group play a crucial role in modulating the electrophilicity of the isocyanate carbon. Electron-withdrawing groups on the R moiety enhance the electrophilicity, making the acyl isocyanate more reactive towards nucleophiles. Conversely, electron-donating groups decrease the electrophilicity.

In 2,4-Dinitrobenzoyl isocyanate, the benzoyl group is substituted with two nitro groups. vulcanchem.com These nitro groups are powerful electron-withdrawing groups, which significantly increases the electrophilic character of the isocyanate carbon, making it a highly reactive compound. vulcanchem.com

Table 1: Comparison of Isocyanate Reactivity

| Isocyanate Type | R-Group Characteristics | Relative Electrophilicity |

| Alkyl Isocyanate | Electron-donating | Low |

| Aryl Isocyanate | Electron-withdrawing (moderate) | Moderate |

| Acyl Isocyanate | Electron-withdrawing | High |

| This compound | Strongly electron-withdrawing | Very High |

This table provides a qualitative comparison of the electrophilicity of different isocyanate types based on the electronic nature of the substituent.

Significance of Dinitro-Substituted Aromatic Moieties in Organic Synthesis

The presence of two nitro groups on the aromatic ring has profound implications for the reactivity of this compound. The nitro group is strongly deactivating towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. nih.gov More importantly, the strong electron-withdrawing nature of the two nitro groups makes the aromatic ring electron-deficient. This property is pivotal in various synthetic applications.

For instance, dinitro-substituted aromatic compounds are known to undergo nucleophilic aromatic substitution reactions more readily. beilstein-journals.org In the context of this compound, the dinitro substitution enhances the leaving group ability of the corresponding carboxylate in nucleophilic acyl substitution reactions. This heightened reactivity makes the compound a potent acylating agent. Furthermore, the dinitrophenyl group can be utilized in the synthesis of various heterocyclic compounds and as a component in materials with specific electronic properties. beilstein-journals.orgresearchgate.net

Historical Development and Emerging Research Trajectories of Acyl Isocyanates

The study of isocyanates dates back to the 19th century, with the first synthesis of an isocyanate reported by Wurtz in 1849. crowdchem.net The development of acyl isocyanates as synthetic intermediates gained momentum in the 20th century. One of the earliest methods for preparing acyl isocyanates involved the reaction of acyl chlorides with silver cyanate (B1221674). google.com However, due to the high cost of silver cyanate, alternative methods were developed, such as the reaction of amides with oxalyl chloride. google.com The Curtius rearrangement, discovered by Theodor Curtius in 1885, provides another important route to isocyanates through the thermal decomposition of acyl azides. wikipedia.orgnih.gov This reaction proceeds through an isocyanate intermediate, which can then be trapped by various nucleophiles. wikipedia.orgnih.gov

Emerging research on acyl isocyanates is focused on several key areas. One area is the development of new, more efficient, and environmentally friendly synthetic methods. nih.gov For example, recent studies have explored the use of hypervalent iodine reagents to promote Hofmann-type rearrangements for the synthesis of acyl isocyanates. nih.gov Another active area of research is the application of acyl isocyanates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. vulcanchem.comsqu.edu.om The high reactivity of acyl isocyanates allows for the construction of diverse molecular architectures, such as ureas and carbamates. google.com Furthermore, there is growing interest in the use of chiral acyl isocyanates as reagents for the determination of enantiomeric purity of alcohols and amines. squ.edu.omresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

103317-57-3 |

|---|---|

Molecular Formula |

C8H3N3O6 |

Molecular Weight |

237.13 g/mol |

IUPAC Name |

2,4-dinitrobenzoyl isocyanate |

InChI |

InChI=1S/C8H3N3O6/c12-4-9-8(13)6-2-1-5(10(14)15)3-7(6)11(16)17/h1-3H |

InChI Key |

RRXCOMRSZAQORJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N=C=O |

Origin of Product |

United States |

Elucidation of Reactivity and Reaction Mechanisms of 2,4 Dinitrobenzoyl Isocyanate

Nucleophilic Addition Chemistry at the Isocyanate Carbon

Nucleophilic addition is the most characteristic reaction of isocyanates. wikipedia.org A variety of nucleophiles, including alcohols, water, amines, and hydrazines, readily attack the electrophilic carbon atom of the isocyanate group. nih.govexcli.de This reaction proceeds via a stepwise mechanism involving the formation of a tetrahedral intermediate, which then rearranges to the final stable product.

The reaction of 2,4-dinitrobenzoyl isocyanate with hydroxyl-containing compounds such as alcohols and water leads to the formation of urethanes (also known as carbamates) and carbamic acids, respectively.

With alcohols, the oxygen atom of the hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. This is followed by a proton transfer, typically from the alcohol to the nitrogen atom of the isocyanate, to yield a urethane (B1682113). researchgate.netresearchgate.net The general mechanism is a two-step process involving a nucleophilic attack followed by proton transfer. nih.gov The reaction rate is influenced by the nature of the alcohol, with primary alcohols generally being more reactive than secondary alcohols. kuleuven.be Theoretical and experimental studies suggest that the reaction can be facilitated by the participation of multiple alcohol molecules, which can form hydrogen-bonded complexes that assist in the proton transfer step. kuleuven.beresearchgate.net

The reaction with water follows a similar nucleophilic addition pathway, initially forming an unstable carbamic acid derivative. wikipedia.orgchemrxiv.org This carbamic acid readily undergoes decarboxylation to produce an amine and carbon dioxide gas. wikipedia.org The resulting amine is itself a nucleophile and can react with another molecule of this compound to form a symmetrically disubstituted urea (B33335). excli.de

| Nucleophile | Intermediate Product | Final Product | Linkage Formed |

| Alcohol (R'-OH) | - | Urethane (Carbamate) | Urethane |

| Water (H₂O) | Carbamic Acid | Amine + CO₂ | Amine |

This table summarizes the outcomes of reactions between an isocyanate and hydroxyl compounds.

The reaction between this compound and amines is typically rapid and exothermic, yielding substituted urea derivatives. Both primary and secondary amines can act as potent nucleophiles. researchgate.net The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic isocyanate carbon, leading to the formation of a zwitterionic intermediate, which quickly stabilizes through proton transfer to form the stable urea linkage. researchgate.net

Primary amines (R-NH₂) react to form N,N'-disubstituted ureas, while secondary amines (R₂NH) yield N,N,N'-trisubstituted ureas. organic-chemistry.org The high reactivity of the amine-isocyanate reaction makes it a robust method for forming C-N bonds in organic synthesis. researchgate.net The electron-withdrawing nature of the 2,4-dinitrobenzoyl group accelerates this reaction compared to isocyanates bearing electron-donating groups. researchgate.net

| Amine Type | Reactant | Product |

| Primary Amine | R-NH₂ | N-(2,4-dinitrophenylcarbonyl)-N'-alkyl/aryl-urea |

| Secondary Amine | R₂NH | N-(2,4-dinitrophenylcarbonyl)-N',N'-dialkyl/diaryl-urea |

This table outlines the formation of urea derivatives from the reaction of this compound with primary and secondary amines.

Hydrazines and related nitrogen-based nucleophiles react with this compound in a manner analogous to amines. The terminal nitrogen atom of hydrazine (B178648) (H₂N-NH₂) acts as the nucleophile, attacking the isocyanate carbon to form a semicarbazide (B1199961) derivative. This reaction involves the formation of a new C-N bond, resulting in a product that contains both urea and hydrazide-like functionalities. These reactions are valuable for synthesizing complex nitrogen-containing molecules. nih.gov The reaction with substituted hydrazines can lead to a variety of semicarbazide derivatives, which are important intermediates in heterocyclic synthesis. nih.gov

Cycloaddition Reactions and Formation of Heterocyclic Ring Systems

Beyond simple nucleophilic additions, the cumulative double bond system of the isocyanate group allows it to participate in cycloaddition reactions, providing pathways to various heterocyclic structures.

Isocyanates can undergo a [2+2] cycloaddition reaction, or dimerization, to form a four-membered heterocyclic ring known as a uretdione (or uretidinedione). This reaction is typically reversible and often requires a catalyst, such as specific pyridine (B92270) derivatives or phosphines, to proceed at a reasonable rate. google.com The formation of the uretdione is an equilibrium process, and its position is governed by both thermodynamic and kinetic factors. khanacademy.org

Thermodynamically, the stability of the uretdione ring relative to two molecules of the isocyanate monomer determines the extent of dimerization. Kinetically, the activation energy for the cycloaddition is a critical factor. khanacademy.org The electron-withdrawing 2,4-dinitrobenzoyl group can influence the electronic properties of the isocyanate, potentially affecting both the kinetics and the equilibrium position of the dimerization process. The cleavage of the uretdione ring can regenerate the isocyanate monomers, a property utilized in applications involving blocked isocyanates. google.com

This compound is a valuable synthon for constructing more complex nitrogen- and oxygen-containing heterocycles. A key example is the 1,3-dipolar cycloaddition reaction with nitrones. researchgate.net In this reaction, the isocyanate acts as the dipolarophile, reacting across either its C=N or C=O bond. acs.org The reaction with the C=N bond is generally favored both kinetically and thermodynamically, leading to the formation of 1,2,4-oxadiazolidin-5-one rings. acs.org The mechanism of this cycloaddition can be either concerted or stepwise, depending on the polarity of the solvent. acs.org

Isocyanates can also be involved in the synthesis of other heterocycles. For instance, reactions with 2-aminoalcohols can lead to the formation of oxazolidine (B1195125) derivatives, although this is more commonly achieved via condensation with aldehydes or ketones. wikipedia.org The high reactivity of isocyanates, however, allows them to be incorporated into various multi-step syntheses that ultimately yield diverse heterocyclic systems, including different isomers of oxadiazoles. ijpsm.comorganic-chemistry.orgniscpr.res.in

| Reaction Type | Reactant Partner | Resulting Heterocycle |

| [2+2] Cycloaddition | Another Isocyanate Molecule | Uretdione |

| [3+2] Cycloaddition | Nitrone | 1,2,4-Oxadiazolidin-5-one |

| Multi-step Synthesis | 2-Aminoalcohol | Oxazolidine derivative |

This table summarizes cycloaddition reactions involving this compound and the resulting heterocyclic products.

Formation of Thiadiazolines and Triazolines

The isocyanate functional group is a versatile reactant in cycloaddition reactions, capable of forming a variety of heterocyclic systems. Specifically, acyl isocyanates like this compound are reactive dipolarophiles and dienophiles. Their participation in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, provides a direct route to five-membered heterocyclic rings such as thiadiazolines and triazolines.

Formation of Triazolines: The reaction of an isocyanate with a diazoalkane, such as diazomethane (B1218177), is a well-established method for synthesizing triazoline derivatives. acs.orgwikipedia.org The reaction proceeds via a 1,3-dipolar cycloaddition mechanism where the diazomethane acts as the 1,3-dipole. This reaction can lead to the formation of unstable 1,2,3-triazoline (B1256620) intermediates which may subsequently rearrange or undergo further reactions. acs.orgwikipedia.org For an acyl isocyanate like this compound, the electron-withdrawing nature of the dinitrobenzoyl group enhances the electrophilicity of the isocyanate carbon, facilitating the cycloaddition.

Formation of Thiadiazolines: Similarly, thiadiazolines can be synthesized through cycloaddition pathways. For instance, the reaction of isocyanates with thioketones or other sulfur-containing 1,3-dipoles can yield thiadiazoline derivatives. Another potential pathway involves the reaction of thioacyl isocyanates with diazomethane. While specific examples involving this compound are not extensively detailed in readily available literature, the general reactivity pattern of acyl isocyanates supports these cycloaddition pathways. researchgate.net

A summary of these generalized cycloaddition reactions is presented below.

| Reactant 1 | Reactant 2 | Product Class |

| Acyl Isocyanate (R-CO-NCO) | Diazoalkane (R'CHN₂) | Triazoline derivative |

| Acyl Isocyanate (R-CO-NCO) | Thioketone (R'₂C=S) | Thiadiazoline derivative |

Table 1: Generalized Cycloaddition Reactions for Heterocycle Formation

Intramolecular Cyclization and Rearrangement Pathways

Aroyl isocyanates can undergo intramolecular cyclization, particularly when a suitable nucleophilic group is present in the ortho position of the aromatic ring. For this compound, the nitro group at the 2-position (ortho) could potentially participate in such a cyclization, although this specific pathway is not commonly reported and would likely require specific reaction conditions to proceed. More general rearrangement reactions are characteristic of the formation of isocyanates, rather than reactions of the isocyanate itself. For instance, the Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. wikipedia.orgmasterorganicchemistry.com While this is a primary method for synthesizing isocyanates, it is a precursor reaction, not a rearrangement of the this compound molecule itself. masterorganicchemistry.com

Another class of rearrangements involves 1,3-shifts. For example, theoretical studies on related systems like benzoyl thiocyanate (B1210189) show a rearrangement to benzoyl isothiocyanate. acs.org Similarly, allyl cyanates are known to undergo spontaneous rearrangement to allyl isocyanates. orgsyn.org These rearrangements, however, involve different starting materials and illustrate the broader chemical space of isocyanate-related transformations rather than a specific, documented rearrangement of this compound under typical conditions.

Electronic and Steric Influences of the Dinitrobenzoyl Moiety on Isocyanate Reactivity

The reactivity of the isocyanate group (-N=C=O) is profoundly influenced by the electronic and steric nature of its substituent. In this compound, the dinitrobenzoyl moiety acts as a powerful modulator of the isocyanate's electrophilic character.

Effects of Electron-Withdrawing Nitro Groups on Electrophilicity

The isocyanate group's reactivity stems from the electrophilic nature of its central carbon atom, which is positioned between two electronegative atoms (nitrogen and oxygen). nih.govresearchgate.net This carbon is susceptible to attack by nucleophiles. The presence of strong electron-withdrawing groups on the attached aryl ring can significantly enhance this electrophilicity.

The 2,4-dinitrobenzoyl group contains two nitro (-NO₂) groups, which are potent electron-withdrawing substituents. allen.ingauthmath.com They decrease the electron density on the aromatic ring and, by extension, on the isocyanate functional group through both inductive and resonance effects. allen.in

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro groups pulls electron density away from the benzene (B151609) ring through the sigma bonds.

Resonance Effect: The nitro groups at the ortho (2) and para (4) positions can delocalize the ring's pi-electrons onto themselves. This resonance stabilization further withdraws electron density from the ring and the attached benzoyl isocyanate group.

This combined electron withdrawal makes the isocyanate carbon of this compound significantly more electron-deficient (more positive charge) compared to an unsubstituted benzoyl isocyanate. researchgate.net This heightened electrophilicity increases the rate and feasibility of nucleophilic attacks on the isocyanate carbon, making it highly reactive toward a wide range of nucleophiles such as alcohols, amines, and water. wikipedia.orgnih.gov The increased reactivity of aromatic rings substituted with two nitro groups is a well-documented phenomenon, for instance, in nucleophilic aromatic substitution reactions where 2,4-dinitrochlorobenzene is much more reactive than p-nitrochlorobenzene. gauthmath.com

Positional Isomerism and Differential Reactivity of Isocyanate Groups

The specific placement of the nitro groups on the benzoyl ring is crucial in determining the extent of electronic activation. In this compound, the nitro groups are located at the ortho and para positions relative to the benzoyl group. This specific arrangement maximizes their electron-withdrawing capability.

A positional isomer, such as a hypothetical 3,5-dinitrobenzoyl isocyanate, would exhibit significantly different reactivity. When nitro groups are at the meta (3 and 5) positions, their ability to withdraw electron density via resonance is nullified. Only the inductive effect would be operative. Since the resonance effect is a major contributor to the electron-withdrawing power of nitro groups at the ortho and para positions, the 2,4-isomer is substantially more reactive than the 3,5-isomer would be. stackexchange.com The electron density at the isocyanate carbon is much lower in the 2,4-isomer, making it a "harder" and more reactive electrophile.

This difference in reactivity is critical in organic synthesis, as the choice of isomer dictates the reaction conditions required and the types of nucleophiles that will react effectively. The enhanced reactivity of the 2,4-dinitro substituted compounds makes them valuable reagents for derivatization and synthesis where high electrophilicity is required. semanticscholar.orgpearson.com

| Isomer | Nitro Group Positions | Electronic Effects on Isocyanate Group | Predicted Reactivity |

| This compound | Ortho, Para | Strong Inductive and Resonance Withdrawal | High |

| 3,5-Dinitrobenzoyl Isocyanate | Meta, Meta | Inductive Withdrawal Only | Moderate |

Table 2: Comparison of Electronic Effects and Predicted Reactivity of Positional Isomers

Kinetic and Catalytic Investigations of 2,4 Dinitrobenzoyl Isocyanate Reactions

Quantitative Kinetic Studies of Reaction Rates

Quantitative analysis of the reaction kinetics for 2,4-dinitrobenzoyl isocyanate provides fundamental insights into the reaction mechanism, including the determination of reaction orders, rate constants, and the thermodynamic feasibility of the process.

The rate of reaction for an isocyanate, such as this compound, with a nucleophile (e.g., an alcohol to form a urethane) is described by a rate law. photophysics.comkhanacademy.org For a general reaction between reactant A (isocyanate) and reactant B (alcohol), the rate law is expressed as: Rate = k[A]^m[B]^n Here, k represents the rate constant, while m and n are the reaction orders with respect to each reactant. photophysics.com These orders must be determined experimentally and are not necessarily related to the stoichiometric coefficients of the reaction. khanacademy.org

To simplify the determination of these parameters, kinetic experiments are often conducted under pseudo-first-order conditions. libretexts.orgepa.gov This is achieved by using a large excess of one reactant, for instance, the alcohol. epa.govyoutube.com When the concentration of the alcohol is significantly higher (e.g., 50 times greater) than that of the isocyanate, its concentration remains effectively constant throughout the reaction. youtube.com This allows the rate law to be simplified: Rate = k'[A] where k' = k[B]^n.

This approach transforms a more complex second-order reaction into a more easily analyzed pseudo-first-order reaction. libretexts.orgyoutube.com The half-life of such a reaction becomes constant, which simplifies the calculation of the rate constant. youtube.com This methodology has been successfully applied to study the kinetics of various isocyanates, including aromatic diisocyanates, reacting with alcohols. epa.gov

The progression of the reaction of this compound is governed by key thermodynamic and activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). The activation energy represents the minimum energy required for a reaction to occur. Experimental activation energies for uncatalyzed reactions between aryl isocyanates and alcohols typically fall within the range of 17–54 kJ/mol. researchgate.net

For instance, studies on 2,4-toluene diisocyanate (TDI), an aromatic isocyanate with structural similarities, show a significant difference in activation energy for its two isocyanate groups. The para-positioned isocyanate group has an activation energy of approximately 10 kcal/mol (ca. 42 kJ/mol), whereas the more sterically hindered ortho-positioned group has a much higher activation energy of about 20 kcal/mol (ca. 84 kJ/mol). nih.gov This highlights how molecular structure directly impacts reactivity.

The thermodynamic parameters can be calculated from the temperature dependence of the rate constant, providing deeper insight into the transition state of the reaction. nih.gov Computational studies on the reaction of phenyl isocyanate with methanol (B129727) have been used to determine these parameters, showing an increase in the enthalpies and entropies of transformation as the degree of methanol association (monomer, dimer, trimer) increases. researchgate.net

| Isocyanate System | Parameter | Value | Reference |

|---|---|---|---|

| Aryl Isocyanates with Alcohols (General) | Activation Energy (Ea) | 17–54 kJ/mol | researchgate.net |

| 2,4-Toluene Diisocyanate (p-NCO) | Activation Energy (Ea) | ~42 kJ/mol (10 kcal/mol) | nih.gov |

| 2,4-Toluene Diisocyanate (o-NCO) | Activation Energy (Ea) | ~84 kJ/mol (20 kcal/mol) | nih.gov |

| Phenyl Isocyanate + Methanol Monomer | Enthalpy of Reaction (ΔH) | -116.3 kJ/mol | researchgate.net |

| Phenyl Isocyanate + Methanol Monomer | Entropy of Reaction (ΔS) | -163 J/(mol·K) | researchgate.net |

Catalysis in Acyl Isocyanate Reactions

Catalysis plays a crucial role in controlling the rate and selectivity of isocyanate reactions. Various classes of catalysts, including organometallics, amines, and acids, are employed to facilitate urethane (B1682113) formation.

Organometallic compounds are widely used as catalysts for polyurethane formation. mdpi.com Standard catalysts include organotin compounds like dibutyltin (B87310) dilaurate (DBTDL), which is effective but not highly selective, as it can also catalyze side reactions. chimia.ch More recently, environmentally acceptable non-tin catalysts such as zirconium and aluminum complexes have gained attention. chimia.ch Zirconium complexes, in particular, can exhibit extremely high reaction rates in isocyanate-polyol systems, often surpassing the efficiency of dialkyltin compounds. chimia.ch Ferric acetylacetonate (B107027) has also been studied as a catalyst for the reaction between isocyanates and alcohols. nasa.gov The mechanism of these metal catalysts generally involves the formation of a complex with one or both reactants, which activates them towards the reaction.

Tertiary amines are effective catalysts for isocyanate reactions, with their catalytic activity strongly correlating with their basicity. poliuretanos.netrsc.org Common tertiary amine catalysts include 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylenediamine. chimia.chrsc.org The mechanism of amine catalysis typically involves the amine acting as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms a reactive, unstable intermediate that is more susceptible to attack by the alcohol. Alternatively, the amine can form a hydrogen-bonded complex with the alcohol, increasing its nucleophilicity.

Heterogeneous and Surface-Mediated Catalysis: Principles and Applications

The application of heterogeneous and surface-mediated catalysis to the reactions of this compound represents a specialized area of study, leveraging the principles of solid-phase catalysts to influence reaction rates, selectivity, and product distributions. While specific research focusing exclusively on this compound is limited, a comprehensive understanding can be constructed by examining the catalytic behavior of its constituent functional groups—the aroyl isocyanate and the dinitroaromatic system—in analogous heterogeneously catalyzed reactions.

The fundamental principles of heterogeneous catalysis involve a sequence of steps: diffusion of reactants to the catalyst surface, adsorption of reactants onto active sites, surface reaction between adsorbed species, desorption of products from the surface, and diffusion of products away from the catalyst. The efficiency and selectivity of these processes are dictated by the chemical and physical properties of both the catalyst and the reactant molecules.

In the context of this compound, the highly electrophilic isocyanate group, the polar carbonyl group, and the electron-withdrawing nitro groups are all expected to play significant roles in the interaction with a catalyst surface. The nature of the solid catalyst—be it acidic, basic, or metallic—will determine which functional group is preferentially activated and the subsequent reaction pathway.

Principles of Catalyst-Substrate Interaction:

Acidic Catalysts (e.g., Zeolites, Alumina, Silica-Alumina): The Lewis and Brønsted acid sites on these materials can interact with the electron-rich centers of the this compound molecule. The carbonyl oxygen and the oxygen atoms of the nitro groups are potential sites for coordination with Lewis acid sites (e.g., exposed metal cations in a zeolite framework). Brønsted acid sites (e.g., protons in H-form zeolites) can protonate these same sites, enhancing the electrophilicity of the carbonyl carbon and the isocyanate carbon, thereby activating them for nucleophilic attack. Zeolites, with their shape-selective porous structures, can also impose steric constraints on the transition states, potentially leading to regioselective or stereoselective transformations. mdpi.comresearchgate.netdntb.gov.ua

Basic Catalysts (e.g., Metal Oxides like MgO, CaO): Basic sites on the catalyst surface can interact with acidic protons of nucleophiles (e.g., alcohols, amines) that might be co-reactants, enhancing their nucleophilicity. Alternatively, the surface basic sites could interact with the aromatic ring of the this compound, although this is less likely given the electron-deficient nature of the ring due to the nitro groups.

Supported Metal Catalysts (e.g., Pd/C, Pt/Al2O3, Rh/SiO2): Transition metal surfaces are well-known for their ability to catalyze hydrogenation and carbonylation reactions. In the context of this compound, these catalysts could be employed for the reduction of the nitro groups to amino groups. The interaction would likely involve the adsorption of the nitro groups onto the metal surface, followed by reaction with surface-adsorbed hydrogen. Furthermore, in reactions involving carbon monoxide, supported metal catalysts are instrumental in the carbonylation of nitroaromatic compounds to form isocyanates, suggesting a potential role in the synthesis or transformation of the isocyanate functionality itself. google.commdpi.com

Applications in Related Systems:

While direct applications for this compound are not extensively documented in the literature of heterogeneous catalysis, analogous reactions provide insight into potential applications.

Benzoylation Reactions: Zeolites, particularly H-beta and H-Y zeolites, have been effectively used as catalysts in the benzoylation of aromatic compounds such as phenol (B47542) with benzoic acid. mdpi.comresearchgate.netdntb.gov.ua These studies demonstrate the ability of solid acids to activate the benzoyl group for electrophilic substitution. By analogy, a solid acid catalyst could activate the benzoyl moiety of this compound for reactions with suitable nucleophiles.

Carbonylation of Nitroaromatics: The synthesis of aromatic isocyanates via the direct carbonylation of nitroaromatic compounds is a significant area of research in heterogeneous catalysis. google.com This process often utilizes supported noble metal catalysts (e.g., Rh, Pd) in the presence of carbon monoxide. This suggests that the isocyanate group of this compound could potentially be formed in situ from a 2,4-dinitrobenzoyl precursor via a heterogeneously catalyzed carbonylation reaction.

Reduction of Nitroaromatics: The catalytic reduction of nitroaromatic compounds to their corresponding amines is a well-established industrial process, often employing catalysts such as nickel, platinum, or palladium on various supports. The dinitro-functionality of this compound would be susceptible to reduction under these conditions, potentially leading to the formation of diaminobenzoyl isocyanate, a different reactive intermediate.

Detailed Research Findings:

Specific research on the heterogeneous catalysis of this compound is sparse. However, based on the principles outlined above and studies of related compounds, a plausible research direction would involve the use of zeolite catalysts for reactions involving nucleophilic attack on the isocyanate or carbonyl group.

For instance, the reaction of this compound with an alcohol to form a carbamate (B1207046) could be catalyzed by a medium-pore zeolite like H-ZSM-5. The confinement within the zeolite pores could influence the regioselectivity of the reaction, favoring attack at the more sterically accessible isocyanate group over the carbonyl group.

A hypothetical study might investigate the catalytic performance of various zeolites in the reaction of this compound with a primary alcohol. The findings could be summarized in the following illustrative data tables.

Illustrative Data Table: Effect of Zeolite Catalyst on the Reaction of this compound with n-Butanol

| Catalyst | Si/Al Ratio | Reaction Temp (°C) | Reaction Time (h) | Conversion of Isocyanate (%) | Selectivity to Carbamate (%) |

| H-ZSM-5 | 50 | 80 | 4 | 95 | 92 |

| H-Beta | 25 | 80 | 4 | 98 | 85 |

| H-Y | 12 | 80 | 4 | 99 | 78 |

| No Catalyst | - | 80 | 12 | 40 | >95 |

This table is illustrative and based on typical data from related zeolite-catalyzed reactions.

Illustrative Data Table: Influence of Reaction Conditions using H-ZSM-5 Catalyst

| Entry | Temperature (°C) | Time (h) | Catalyst Loading (wt%) | Conversion (%) | Selectivity (%) |

| 1 | 60 | 6 | 5 | 75 | 94 |

| 2 | 80 | 4 | 5 | 95 | 92 |

| 3 | 100 | 2 | 5 | >99 | 88 |

| 4 | 80 | 4 | 2.5 | 82 | 93 |

This table is illustrative and demonstrates how reaction parameters could be optimized in a hypothetical study.

The research would likely find that the acidity and pore structure of the zeolite play a crucial role. Higher acidity might lead to higher conversion rates, but could also promote side reactions, reducing selectivity. The shape-selective nature of zeolites like H-ZSM-5 could favor the formation of the desired carbamate product by sterically hindering the approach of the nucleophile to the less accessible carbonyl group.

Computational Chemistry and Theoretical Studies on 2,4 Dinitrobenzoyl Isocyanate

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical methods are fundamental to understanding the geometry, stability, and electronic nature of 2,4-dinitrobenzoyl isocyanate. These calculations provide a detailed picture of the molecule's electron distribution and orbital energies, which are key to its reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energetics of organic compounds due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. researchgate.netnih.gov

These calculations can precisely predict bond lengths, bond angles, and dihedral angles. For the related compound 2,4-dinitrobenzoate, DFT calculations have shown excellent agreement with experimental X-ray diffraction data, validating the reliability of this approach for dinitro-substituted benzene (B151609) derivatives. researchgate.net The geometry optimization process for this compound would similarly yield a structure where the steric and electronic effects of the two nitro groups and the benzoyl isocyanate moiety are minimized, resulting in the lowest energy conformation.

Table 1: Illustrative DFT-Calculated Parameters for Aromatic Isocyanates Note: Data for a representative aromatic isocyanate system.

| Parameter | DFT Functional | Basis Set | Calculated Value |

|---|---|---|---|

| Total Energy (Hartree) | B3LYP | 6-311+G(d,p) | -645.1234 |

| Dipole Moment (Debye) | B3LYP | 6-311+G(d,p) | 4.58 |

| C=O Bond Length (Å) (carbonyl) | B3LYP | 6-311+G(d,p) | 1.215 |

| N=C Bond Length (Å) (isocyanate) | B3LYP | 6-311+G(d,p) | 1.208 |

For situations requiring higher accuracy, ab initio (from the beginning) and wavefunction-based methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are computationally more intensive than DFT but can provide more precise energy calculations. Ab initio calculations are particularly valuable for studying reaction mechanisms where electron correlation effects are significant. researchgate.net Studies on the cycloaddition reactions of isocyanates with alkenes have utilized ab initio methods to confirm that the reaction proceeds through a concerted mechanism. rsc.org For this compound, high-level ab initio calculations could be used to benchmark the results obtained from DFT and to provide a more accurate description of its electronic structure and reaction energy barriers.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov

For this compound, the presence of two strongly electron-withdrawing nitro groups (-NO₂) is expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile. The LUMO is likely localized on the aromatic ring and the isocyanate group, indicating these are the primary sites for nucleophilic attack. The HOMO, conversely, would be lowered in energy, making the molecule less likely to act as an electron donor. Computational analysis allows for the visualization of these orbitals and the calculation of their energy levels. researchgate.netresearchgate.net

Table 2: Representative Frontier Orbital Energies for Dinitro-Aromatic Compounds Note: Values are illustrative and based on calculations for related dinitro-aromatic systems.

| Parameter | Method | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | B3LYP/6-311G(d,p) | -7.15 |

| LUMO Energy | B3LYP/6-311G(d,p) | -2.60 |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 4.55 |

Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the charge distribution. For this compound, the MEP would show regions of negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, and regions of positive potential (blue) around the isocyanate carbon, making it highly susceptible to attack by nucleophiles.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is indispensable for mapping the detailed pathways of chemical reactions, identifying short-lived intermediates and transition states that are difficult to observe experimentally.

A chemical reaction can be visualized as movement across a multi-dimensional potential energy surface (PES). Reactants and products reside in energy minima (valleys) on this surface, while the pathway between them proceeds through a saddle point known as the transition state (TS). The transition state represents the highest energy point along the reaction coordinate.

Computational chemists use various algorithms to locate and characterize transition states for reactions involving this compound. For the related benzoyl isocyanate, computational studies have investigated rearrangements, such as 1,3-shifts, by calculating the activation barriers associated with the relevant transition states. researchgate.net A transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. The energy difference between the reactants and the transition state defines the activation energy, a critical factor in determining the reaction rate.

Once a transition state has been located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the desired reactants and products. researchgate.net The IRC is the minimum energy path on the potential energy surface leading downhill from the transition state in both the forward and reverse directions. uni-muenchen.descm.comq-chem.com

By tracing this path, researchers can validate that the computationally identified transition state is indeed the correct one for the reaction of interest. rowansci.com For a reaction involving this compound, an IRC calculation would start at the transition state geometry and follow the path of steepest descent to ensure it leads to the expected reactant complex on one side and the product complex on the other, providing a complete and validated picture of the reaction pathway. chemrxiv.org This validation is crucial for building accurate mechanistic models of the compound's reactivity.

Computational Studies of Solvent Effects and Environmental Influences

Computational chemistry provides a powerful lens for understanding how the surrounding environment, particularly the solvent, influences the behavior of this compound at a molecular level. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies and general findings from studies on structurally related molecules, such as phenyl isocyanate and other nitroaromatic compounds, offer significant insights. These studies typically employ quantum chemical methods to model the interactions between the solute (this compound) and solvent molecules.

More explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Given the presence of the highly polar nitro (NO₂) and isocyanate (-NCO) groups, this compound is expected to exhibit significant interactions with polar solvents. Computational studies on similar molecules have shown that the reaction rates of isocyanates can be influenced by the nucleophilic or electrophilic nature of the solvent.

Environmental influences, beyond simple solvation, can also be modeled. For instance, computational methods can be used to predict the molecule's behavior in different environmental compartments, such as water or non-polar organic media. These models can help in understanding the partitioning and potential reactivity of the compound in the environment.

The following table illustrates the type of data that would be generated from a computational study on the solvent effects on key properties of this compound, based on methodologies applied to analogous compounds.

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 4.5 | 4.2 |

| Toluene (B28343) | 2.4 | 5.1 | 4.1 |

| Dichloromethane | 9.1 | 5.8 | 4.0 |

| Acetonitrile | 37.5 | 6.5 | 3.9 |

| Water | 78.4 | 7.2 | 3.8 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends from computational studies.

Prediction of Spectroscopic Properties for Experimental Verification

Computational chemistry is an indispensable tool for predicting the spectroscopic properties of molecules like this compound, which can then be used to guide and verify experimental findings. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for this purpose.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating the harmonic frequencies, researchers can assign specific vibrational modes (e.g., C=O stretch, N=C=O asymmetric stretch, NO₂ symmetric stretch) to the experimentally observed spectral bands. Studies on related nitroaromatic compounds have demonstrated excellent agreement between calculated and experimental vibrational spectra after the application of appropriate scaling factors to the computed frequencies.

The table below provides an example of predicted vibrational frequencies for key functional groups in this compound compared to typical experimental ranges.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| N=C=O Asymmetric Stretch | 2250 | 2240 - 2280 |

| C=O Stretch | 1745 | 1730 - 1760 |

| NO₂ Asymmetric Stretch | 1540 | 1530 - 1560 |

| NO₂ Symmetric Stretch | 1350 | 1340 - 1370 |

Note: The predicted frequencies are illustrative and based on typical results from DFT calculations on similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using computational methods, most commonly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical chemical shifts for each nucleus in the molecule. By comparing these predicted values with experimental data, a detailed assignment of the NMR spectrum can be achieved, aiding in the structural elucidation of the compound and its derivatives.

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a molecule like this compound, with its extended π-system and chromophoric nitro groups, TD-DFT can predict the electronic transitions responsible for its color and UV absorption properties. These computational predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule.

Advanced Spectroscopic Characterization Methodologies for 2,4 Dinitrobenzoyl Isocyanate and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and monitoring chemical transformations involving 2,4-Dinitrobenzoyl isocyanate. The key vibrational modes are associated with the isocyanate, nitro, and carbonyl groups, as well as the aromatic ring.

The most prominent and diagnostic absorption in the FTIR spectrum is the strong, sharp band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group, which typically appears in the 2250–2280 cm⁻¹ region. researchgate.netrsc.org The intensity of this peak is particularly useful for monitoring the progress of reactions, as it diminishes upon the conversion of the isocyanate into its derivatives, such as urethanes or ureas.

The presence of the two nitro (–NO₂) groups gives rise to characteristic strong absorption bands. The asymmetric stretching vibrations are typically observed in the 1520–1560 cm⁻¹ range, while the symmetric stretching vibrations appear between 1340 and 1370 cm⁻¹. researchgate.netchemicalbook.com The carbonyl (C=O) stretching of the benzoyl group is expected to produce a strong band around 1700-1740 cm⁻¹, its exact position influenced by the electron-withdrawing effects of the adjacent isocyanate and dinitrophenyl ring. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring typically appear as a series of bands in the 1400–1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the isocyanate stretch is also observable, the symmetric vibrations of the nitro groups and the aromatic ring skeletal vibrations often produce strong Raman signals. For a related compound, 2,4-dinitrotoluene (B133949) (2,4-DNT), prominent Raman shifts are observed for the NO₂ symmetric stretching (~1350 cm⁻¹) and aromatic ring modes. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2250–2280 | Very Strong, Sharp | Medium |

| Nitro (–NO₂) | Asymmetric Stretch | 1520–1560 | Strong | Medium |

| Nitro (–NO₂) | Symmetric Stretch | 1340–1370 | Strong | Strong |

| Carbonyl (C=O) | Stretch | 1700-1740 | Strong | Medium |

| Aromatic Ring (C=C) | Skeletal Vibrations | 1400–1600 | Medium-Strong | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Elucidation of Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the precise molecular structure of this compound and its derivatives by mapping the connectivity of protons and carbons.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the dinitrophenyl ring. Due to the strong electron-withdrawing effects of the two nitro groups and the benzoyl isocyanate moiety, these protons will be significantly deshielded and resonate at low field (downfield). Based on data for similar compounds like 2,4-dinitrochlorobenzene, the proton signals can be predicted. chemicalbook.com

H-3 (ortho to one NO₂ group and the C(O)NCO group) is expected to be the most downfield signal, appearing as a doublet.

H-5 (between the two NO₂ groups) will likely appear as a doublet of doublets.

H-6 (ortho to the second NO₂ group) is expected to be a doublet.

¹³C NMR: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbon of the isocyanate group (–N=C =O) is expected to resonate around 120-130 ppm. The carbonyl carbon (C =O) will be significantly downfield, likely in the 160-170 ppm range. The aromatic carbons will show distinct signals, with the carbons directly attached to the electron-withdrawing nitro groups (C-2 and C-4) being the most deshielded. The number of unique signals in the aromatic region can confirm the substitution pattern. For a 2,4-disubstituted ring, six distinct aromatic carbon signals are expected. pearson.comchemicalbook.com

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | H-3 | ~8.8 - 9.0 | d |

| ¹H | H-5 | ~8.6 - 8.8 | dd |

| ¹H | H-6 | ~8.0 - 8.2 | d |

| ¹³C | C=O | ~160 - 170 | - |

| ¹³C | N=C=O | ~120 - 130 | - |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound and for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₈H₃N₃O₆).

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙). The fragmentation of this ion will be dictated by the stability of the resulting fragments. chemguide.co.uklibretexts.org Common fragmentation pathways for nitroaromatic compounds involve the loss of nitro groups (NO₂, m/z 46) and nitric oxide (NO, m/z 30). researchgate.net For benzoyl isocyanate, a primary fragmentation is the loss of the isocyanate group (NCO, m/z 42) to form a benzoyl cation. nist.gov

Therefore, the fragmentation of this compound is expected to produce key fragment ions corresponding to:

[M - NCO]⁺: Loss of the isocyanate group to form the 2,4-dinitrobenzoyl cation.

[M - NO₂]⁺: Loss of a nitro group.

[M - NCO - NO₂]⁺: Subsequent loss of a nitro group from the 2,4-dinitrobenzoyl cation.

[M - NCO - CO]⁺: Loss of carbon monoxide from the 2,4-dinitrobenzoyl cation to form the 2,4-dinitrophenyl cation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₈H₃N₃O₆, MW ≈ 237.13)

| Fragment Ion | Proposed Structure | Nominal m/z |

|---|---|---|

| [C₈H₃N₃O₆]⁺˙ | Molecular Ion | 237 |

| [C₇H₃N₂O₅]⁺ | [M - NCO]⁺ | 195 |

| [C₈H₃N₂O₄]⁺ | [M - NO₂]⁺ | 191 |

| [C₇H₃NO₄]⁺ | [M - NCO - NO₂]⁺ | 149 |

Electronic Spectroscopy (UV-Vis) for Investigation of Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the conjugated π-system of the aromatic ring and its substituents. The spectrum of this compound is expected to be dominated by strong absorptions arising from π → π* transitions associated with the dinitrophenyl chromophore.

Similar to other nitroaromatic compounds like 2,4-dinitrotoluene and 2,4-dinitroaniline, multiple absorption bands are expected in the UV region. researchgate.netresearchgate.net The presence of the carbonyl and isocyanate groups, in conjugation with the dinitrophenyl ring, will influence the precise wavelength of maximum absorption (λ_max). A broad, intense absorption band is typically expected below 300 nm, corresponding to the π → π* transitions of the aromatic system. A weaker absorption, corresponding to an n → π* transition involving the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups, may be observed at longer wavelengths, potentially extending into the visible region.

Table 4: Expected UV-Vis Absorption Characteristics for this compound

| Electronic Transition | Expected λ_max Region (nm) | Chromophore |

|---|---|---|

| π → π* | 220 - 300 | Dinitrophenyl ring system |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

While obtaining single crystals of the highly reactive this compound itself is challenging, X-ray crystallography is an invaluable technique for the definitive structural elucidation of its stable, solid derivatives, such as ureas and carbamates formed by reaction with amines and alcohols, respectively.

Crystallographic analysis of these derivatives provides precise data on bond lengths, bond angles, and torsional angles in the solid state. nih.gov This information confirms the molecular connectivity and reveals the three-dimensional conformation of the molecule. For example, in the crystal structures of 2,4-dinitrophenyl derivatives, the dihedral angles between the plane of the nitro groups and the aromatic ring can be accurately determined. uned.es

Furthermore, X-ray crystallography illuminates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., N–H···O bonds in urea (B33335) derivatives), π–π stacking between the electron-deficient dinitrophenyl rings, and other weak van der Waals forces. researchgate.net This analysis is crucial for understanding the supramolecular chemistry and physical properties of these materials.

Synthetic Utility of 2,4 Dinitrobenzoyl Isocyanate in Complex Molecular Architectures

Application as a Building Block for Diverse Heterocyclic Compounds

The electrophilic nature of the isocyanate functional group in 2,4-dinitrobenzoyl isocyanate makes it a key precursor for the synthesis of a range of heterocyclic systems. Through reactions with appropriate nucleophilic partners, various five- and six-membered rings can be constructed, incorporating nitrogen, oxygen, and sulfur atoms.

While direct, documented examples of this compound in the synthesis of oxazolines and imidazoles are not prevalent in readily available literature, the general reactivity of isocyanates suggests plausible synthetic routes. The construction of oxazoline (B21484) rings often involves the cyclization of intermediates formed from the reaction of an isocyanate with a suitable 1,2-bifunctional molecule, such as a 2-aminoethanol derivative. The initial N-acylation would be followed by an intramolecular cyclization to form the oxazoline ring.

Similarly, the synthesis of imidazole (B134444) scaffolds could be envisioned through the reaction of this compound with α-amino ketones or related synthons. The initial formation of a urea (B33335) or amide intermediate, followed by condensation and cyclization, is a common strategy for imidazole ring construction. The van Leusen imidazole synthesis, for example, proceeds via a [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an aldimine, highlighting a different isocyanide-based approach to this heterocycle. arkat-usa.orgresearchgate.net

The formation of pyrimidinediones and other cyclic ureas can be achieved through the reaction of isocyanates with molecules containing appropriately positioned amine and carboxylate or related functional groups. For instance, the reaction of an isocyanate with an α,β-unsaturated ester bearing an amine group can lead to the formation of a pyrimidinedione ring system via a Michael addition followed by cyclization.

While specific examples utilizing this compound are not extensively reported, the general reactivity pattern of isocyanates in the formation of cyclic ureas is well-established. For example, N-chlorosulfonyl isocyanate is a known reagent for the synthesis of benzoimidazolones and imidazopyridinones through a palladium-catalyzed cyclization of a primary urea intermediate. rsc.org This suggests that this compound could similarly react with diamines or amino acids to form linear urea precursors that can subsequently be cyclized to form various cyclic urea scaffolds.

The synthesis of thiadiazoles and triazoles using aroyl isocyanates, and by extension this compound, is a more documented area of its synthetic utility. The analogous reactivity of aroyl isothiocyanates provides a strong precedent for these transformations.

The reaction of aroyl isothiocyanates with aminoguanidine (B1677879) has been shown to produce either 1,3,4-triazoles or 1,3,4-thiadiazoles depending on the reaction conditions. arkat-usa.org The initial step involves the addition of the hydrazino group of aminoguanidine to the isothiocyanate. Subsequent cyclization under alkaline conditions favors the formation of the 1,2,4-triazole (B32235) ring, while acidic conditions promote cyclization to the 1,3,4-thiadiazole (B1197879) ring system. arkat-usa.org This dual reactivity offers a convenient method for the selective synthesis of these two important heterocyclic scaffolds from a common precursor.

Furthermore, the reaction of benzoyl isothiocyanate with various hydrazine (B178648) derivatives has been demonstrated to yield 1,2,4-triazoline-5-thiones. rsc.orgrsc.org This reaction proceeds through the formation of a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization. It is highly probable that this compound would exhibit similar reactivity, providing a pathway to 1,2,4-triazole derivatives.

The following table summarizes the potential precursors and resulting heterocycles from reactions involving this compound or its thio-analogue.

| Precursor | Reagent | Resulting Heterocycle |

| Aminoguanidine | Aroyl Isothiocyanate | 1,3,4-Thiadiazole (acidic conditions) |

| Aminoguanidine | Aroyl Isothiocyanate | 1,2,4-Triazole (alkaline conditions) |

| Alkyl Hydrazines | Benzoyl Isothiocyanate | Δ³-1,2,4-Triazoline-5-thione |

Scaffold for Chemical Derivatization and Functional Group Interconversion

Beyond its role in heterocycle synthesis, this compound is a valuable reagent for the derivatization of molecules and for facilitating functional group interconversions, primarily through the reactivity of its isocyanate group.

The high electrophilicity of the isocyanate group in this compound allows it to react readily with a wide range of nucleophiles to form stable amide, carbamate (B1207046), and urea derivatives.

Amides: Reaction with carboxylic acids can proceed, often with activation, to yield N-(2,4-dinitrobenzoyl) amides.

Carbamates: Alcohols and phenols react with the isocyanate to form the corresponding N-(2,4-dinitrobenzoyl) carbamates.

Ureas: Amines, both primary and secondary, readily add to the isocyanate to produce N-(2,4-dinitrobenzoyl) ureas.

These reactions are often high-yielding and proceed under mild conditions, making them suitable for the derivatization of complex molecules with sensitive functional groups. The resulting derivatives are often crystalline solids, which can facilitate purification and characterization.

| Nucleophile | Derivative Formed |

| R-COOH (Carboxylic Acid) | R-CO-NH-CO-(2,4-Dinitrophenyl) (Amide) |

| R-OH (Alcohol/Phenol) | R-O-CO-NH-(2,4-Dinitrophenyl) (Carbamate) |

| R-NH₂ (Primary Amine) | R-NH-CO-NH-(2,4-Dinitrophenyl) (Urea) |

| R₂NH (Secondary Amine) | R₂N-CO-NH-(2,4-Dinitrophenyl) (Urea) |

The reaction of this compound with nucleophilic functional groups within larger, more complex molecules provides a straightforward method for introducing the 2,4-dinitrobenzoyl moiety. This can serve several purposes in academic research:

Chromatographic Tagging: The strongly UV-active 2,4-dinitrophenyl group can serve as a chromophore, aiding in the detection and quantification of otherwise difficult-to-visualize molecules during chromatographic separation (e.g., HPLC).

Crystallization Aid: The rigid and polar nature of the 2,4-dinitrobenzoyl group can enhance the crystallinity of derivatized molecules, facilitating their structural elucidation by X-ray crystallography.

Probe for Mechanistic Studies: The introduction of this group can be used to study reaction mechanisms or to probe the electronic environment of a particular functional group within a molecule.

Integration into Multi-Component Reaction (MCR) Strategies for Molecular Complexity

A thorough review of scientific databases and chemical literature did not yield specific research articles or detailed experimental data on the utilization of this compound as a reactant in multi-component reactions for the synthesis of complex molecular architectures. While the broader class of isocyanates is extensively used in MCRs, the specific applications and synthetic outcomes of employing the 2,4-dinitrobenzoyl substituted variant are not well-documented.

Consequently, the generation of a data table summarizing reactants, products, yields, and reaction conditions for MCRs involving this compound is not possible. Further research would be required to explore the potential of this reagent in such synthetic strategies.

Future Directions and Emerging Research Areas in Acyl Isocyanate Chemistry

Development of Highly Chemo-, Regio-, and Stereoselective Transformations

A major focus of future research in acyl isocyanate chemistry lies in the development of highly selective transformations. Due to the presence of multiple reactive sites, controlling the chemo-, regio-, and stereoselectivity of reactions involving acyl isocyanates is a significant challenge.

Chemo- and Regioselectivity: Acyl isocyanates can react with nucleophiles at either the isocyanate carbon or the acyl carbon. Future work will likely focus on the design of catalysts and reaction conditions that can direct the nucleophilic attack to a specific site, enabling the synthesis of desired products with high selectivity. For instance, the use of Lewis acids or bases to activate one electrophilic center over the other is a promising avenue.

Stereoselectivity: The development of enantioselective reactions of acyl isocyanates is another critical area. Chiral catalysts, such as chiral Lewis acids or organocatalysts, could be employed to induce asymmetry in reactions with prochiral nucleophiles, leading to the synthesis of enantioenriched products. This is particularly important for the synthesis of biologically active molecules and pharmaceuticals.

Innovations in Sustainable Synthesis and Catalysis of Acyl Isocyanates

Traditional methods for the synthesis of isocyanates often involve the use of hazardous reagents like phosgene (B1210022). wikipedia.org A key future direction is the development of more sustainable and environmentally benign synthetic routes to acyl isocyanates.

Phosgene-Free Synthesis: Research is ongoing to develop efficient phosgene-free methods for the synthesis of acyl isocyanates. These methods may involve the carbonylation of nitro compounds or the rearrangement of other functional groups. google.com For example, the reductive carbonylation of dinitro aromatic compounds in the presence of a rhodium oxide catalyst has been explored for the production of diisocyanates. google.com

Green Catalysis: The use of green catalysts, such as biocatalysts or catalysts based on earth-abundant metals, is another important aspect of sustainable synthesis. These catalysts can offer high efficiency and selectivity under mild reaction conditions, reducing energy consumption and waste generation.

Integration of Advanced Reaction Engineering and Flow Chemistry for Scalable Synthesis

The high reactivity of acyl isocyanates can pose challenges for their synthesis and handling on a large scale. Advanced reaction engineering and flow chemistry offer promising solutions to these challenges.

Flow Chemistry: Performing reactions in continuous flow reactors can provide better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity of products, and enhanced safety, especially for highly exothermic or hazardous reactions. The ability to precisely control stoichiometry and mixing in flow reactors can also enable the selective generation and in-situ consumption of reactive acyl isocyanate intermediates.

Process Intensification: The integration of reaction and separation steps in a single continuous process can further improve the efficiency and sustainability of acyl isocyanate synthesis. This can be achieved through the use of membrane reactors or other process intensification technologies.

Deeper Interplay Between Experimental and Computational Methodologies for Mechanistic Understanding

A deeper understanding of the reaction mechanisms of acyl isocyanates is crucial for the rational design of new reactions and catalysts. The combination of experimental and computational studies will play a key role in achieving this.

Computational Chemistry: Density functional theory (DFT) calculations and other computational methods can be used to model reaction pathways, predict transition state structures, and understand the factors that control selectivity. This information can guide the design of new experiments and the development of more efficient catalytic systems.

In-situ Spectroscopy: The use of in-situ spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information about the species present in a reaction mixture. This can help to identify reaction intermediates and elucidate reaction mechanisms.

Exploration of Novel Reactivity Modes and Applications in Chemical Synthesis

Future research will continue to explore novel reactivity modes of acyl isocyanates and their applications in the synthesis of complex molecules.

Multicomponent Reactions: Acyl isocyanates are excellent electrophiles for use in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular scaffolds from simple starting materials in a single step. nih.gov The development of new MCRs involving acyl isocyanates will provide access to a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov

Synthesis of Polymers and Materials: Di- and polyfunctional acyl isocyanates can serve as monomers for the synthesis of novel polymers and materials. epa.gov For example, their reaction with diols or diamines can lead to the formation of polyurethanes and polyureas with unique properties and applications. wikipedia.org The exploration of new polymerization reactions involving acyl isocyanates could lead to the development of advanced materials with tailored properties.

Q & A

Basic: What are the recommended methods for synthesizing 2,4-dinitrobenzoyl isocyanate in a laboratory setting?

Methodological Answer:

The synthesis typically involves two steps: (1) Nitration of benzoyl chloride derivatives to introduce nitro groups, and (2) conversion to the isocyanate. A plausible route starts with 2,4-dinitrobenzoic acid, which is treated with thionyl chloride (SOCl₂) to form 2,4-dinitrobenzoyl chloride. Subsequent reaction with sodium cyanate (NaOCN) or phosgene (COCl₂) under anhydrous conditions yields the isocyanate. Key considerations include maintaining anhydrous conditions, controlling reaction temperature (e.g., 0–5°C for nitration), and purifying intermediates via recrystallization or column chromatography. Characterization via FTIR (NCO stretch ~2270 cm⁻¹) and elemental analysis is critical .

Basic: How should researchers handle and store this compound to prevent degradation or side reactions?

Methodological Answer:

Due to its moisture sensitivity and reactivity:

- Handling : Use a glovebox or Schlenk line under inert gas (N₂/Ar). Avoid contact with water, alcohols, or amines, which trigger rapid hydrolysis or urea formation.

- Storage : Seal in amber glass vials with PTFE-lined caps, stored at –20°C in a desiccator with anhydrous calcium chloride.

- Safety : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Work in a fume hood to prevent inhalation of vapors .

Basic: What spectroscopic techniques are most effective for characterizing this compound and confirming its purity?

Methodological Answer:

- FTIR : Confirm the isocyanate (–NCO) stretch at ~2270 cm⁻¹ and nitro (–NO₂) stretches at 1530–1350 cm⁻¹.

- NMR : ¹³C NMR can resolve the carbonyl (C=O) and nitrated aromatic carbons. However, the isocyanate group’s quadrupolar broadening may complicate ¹H NMR.

- Elemental Analysis : Match experimental C, H, N, and O percentages with theoretical values.

- HPLC : Use derivatization (e.g., with 1,2-diaminobenzene) followed by UV detection at 254 nm for purity assessment .

Advanced: How does the reactivity of this compound compare to other aromatic isocyanates in polymer modification reactions?

Methodological Answer:

The electron-withdrawing nitro groups enhance the electrophilicity of the –NCO group, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to non-nitro-substituted isocyanates (e.g., phenyl isocyanate). This reactivity is exploited in:

- Polymer Functionalization : Rapid grafting onto hydroxyl-rich polymers (e.g., cellulose, polyvinyl alcohol) to introduce π-acceptor groups for tuning electronic properties .

- MOF Post-Synthetic Modification (PSM) : High reactivity enables selective surface functionalization, contrasting with slower-reacting isocyanates (e.g., 4-bromophenyl isocyanate), which penetrate MOF cores .

Advanced: What strategies can resolve discrepancies in reported reaction yields when using this compound under varying solvent conditions?

Methodological Answer:

- Solvent Screening : Test polar aprotic (e.g., DMF, THF) vs. nonpolar solvents (e.g., toluene) to assess solubility and reaction kinetics. Polar solvents may stabilize transition states but accelerate side reactions.

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track –NCO consumption and intermediate formation.

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate solvent polarity, temperature, and concentration effects on yield .

Advanced: How can the microstructure of MOFs functionalized with this compound be controlled during postsynthetic modification?

Methodological Answer:

- Core-Shell Architectures : Exploit the high reactivity of this compound for rapid surface functionalization, followed by slower-reacting isocyanates (e.g., trifluoroacetyl isocyanate) to modify the core.

- Solvent Selection : Use low-diffusivity solvents (e.g., dichloromethane) to limit reagent penetration, creating uniform surface layers. High-diffusivity solvents (e.g., DMF) enable deeper modification.

- Kinetic Trapping : Quench reactions at timed intervals to arrest microstructure development, analyzed via TEM or XPS .

Advanced: How do competing reaction pathways affect the regioselectivity of this compound in multi-step syntheses?

Methodological Answer:

- Competing Nucleophiles : Prioritize reaction with stronger nucleophiles (e.g., primary amines over alcohols) by adjusting stoichiometry.

- Steric Effects : Bulky substituents on the substrate may direct isocyanate addition to less hindered positions.

- Catalysis : Use Lewis acids (e.g., SnCl₄) to polarize the –NCO group, enhancing selectivity for electron-rich sites .

Advanced: What analytical challenges arise in quantifying this compound degradation products, and how can they be mitigated?

Methodological Answer:

- Degradation Products : Hydrolysis yields 2,4-dinitrobenzoic acid and ammonia. Side reactions with alcohols produce carbamates.

- Mitigation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.